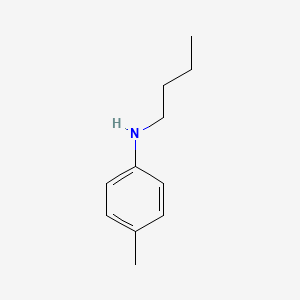

N-butyl-4-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHFMZTUFVNDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435955 | |

| Record name | n-butyltoluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10387-24-3 | |

| Record name | n-butyltoluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Aspects and Research Trajectories of N Butyl 4 Methylaniline

Academic Significance of N-butyl-4-methylaniline in Substituted Aromatic Amines Research

This compound, a member of the N-alkylaniline family, holds academic significance primarily as a model compound in the development and optimization of synthetic methodologies. Its structure, featuring both N-alkylation and ring substitution, presents a platform for studying the intricacies of C-N bond formation, a fundamental transformation in organic synthesis. The presence of a butyl group on the nitrogen atom and a methyl group at the para position of the benzene (B151609) ring allows researchers to investigate the electronic and steric effects on reaction outcomes. rsc.org

The compound is a valuable building block in the synthesis of more complex molecules. rsc.org Its derivatives are explored for their potential applications in various fields of chemical research. The study of this compound and its analogs contributes to a deeper understanding of reaction mechanisms, catalyst performance, and selectivity in the synthesis of substituted aromatic amines.

The structural characteristics of this compound, with its para-methyl and N-butyl substituents, create a specific electronic and steric environment. This influences its physical and chemical properties compared to unsubstituted aniline (B41778), making it a subject of interest in structure-activity relationship studies. rsc.org Research on this compound and its isomers, such as N-sec-butyl-4-methylaniline, provides insights into how variations in the alkyl chain affect the properties of N-alkylanilines.

Contextual Overview of N-Alkyl Aniline Chemistry in Modern Organic Synthesis

N-alkyl anilines are a crucial class of organic compounds that serve as essential intermediates in the production of a wide array of fine chemicals, pharmaceuticals, agrochemicals, and dyes. rsc.orgresearchgate.net The development of efficient and selective methods for the N-alkylation of anilines is a central theme in modern organic synthesis.

Traditionally, N-alkylation was often achieved using alkyl halides, which can lead to the formation of a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts, thus reducing the selectivity for the desired N-mono-alkylaniline. koreascience.kr Modern synthetic strategies have increasingly focused on atom-economic and environmentally benign approaches. A prominent method is the "borrowing hydrogen" or "hydrogen autotransfer" process, where alcohols are used as alkylating agents. rsc.orgresearchgate.net This catalytic cycle typically involves the oxidation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine, and subsequent reduction of the imine to the N-alkylated amine, with water as the primary byproduct. rsc.org

A variety of catalysts have been developed for this transformation, including those based on precious metals like ruthenium and iridium, as well as more abundant and cost-effective transition metals such as cobalt and nickel. rsc.orgrsc.orgnih.govnih.gov The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired N-alkylaniline. For instance, heterogeneous catalysts, such as metal-organic frameworks (MOFs) and modified zeolites, offer advantages in terms of catalyst recovery and reusability. rsc.orgkiche.or.kr

Recent advancements have also explored the direct N-methylation of amines using methanol (B129727), avoiding the use of toxic methyl halides. nih.gov Furthermore, innovative methods like the use of aryne intermediates have been explored for the synthesis of N-alkylanilines. acs.org The ongoing research in this area aims to develop milder, more selective, and sustainable protocols for the synthesis of N-alkyl anilines, including compounds like this compound.

Historical Development of Synthetic Routes to this compound Analogs

The synthesis of N-alkylanilines has evolved significantly over the years, moving from classical methods to more sophisticated catalytic approaches. Historically, the reaction of anilines with alkyl halides was a common method for N-alkylation. koreascience.kr However, this approach often suffers from poor selectivity, leading to mixtures of mono- and di-alkylated products. Another early method involved the use of dimethyl sulfate (B86663) for N-methylation, which is highly toxic. chemicalbook.com

In the mid-20th century, processes were developed for the N-alkylation of aromatic amines with alcohols at elevated temperatures and pressures, often in the presence of acid catalysts. For example, a patent from the early 1980s describes the use of phosphorus oxyhalides as catalysts for the reaction of anilines with alcohols like n-butanol. google.com These methods, while effective, often required harsh reaction conditions.

The late 20th and early 21st centuries saw a shift towards the use of heterogeneous catalysts, such as zeolites and metal oxides, to improve selectivity and facilitate catalyst separation. kiche.or.krgoogle.comepa.gov For instance, the alkylation of aniline with methanol over γ-alumina was studied to achieve selective N-methylation. epa.gov The use of zeolites in the reaction of anilines with N,N-dialkylanilines also presented an alternative route to N-alkylanilines. google.comgoogle.com

More recently, the focus has been on the development of homogeneous and heterogeneous catalytic systems based on transition metals that can efficiently catalyze the N-alkylation of anilines with alcohols under milder conditions through the borrowing hydrogen methodology. rsc.orgnih.govnih.gov These modern methods offer higher selectivity and are more environmentally friendly compared to the historical synthetic routes. The synthesis of N,N-dialkylanilines using alkyl p-toluenesulfonate as the alkylating agent has also been explored. google.com

A specific process for the preparation of highly pure 4-(n-butyl)aniline, a close analog, involves the nitration of n-butylbenzene followed by hydrogenation. quickcompany.in This two-step sequence represents a common industrial approach to substituted anilines.

Interactive Data Table: Comparison of Synthetic Methods for N-Alkylanilines

| Method | Alkylating Agent | Catalyst | Temperature (°C) | Key Features |

| Classical Alkylation | Alkyl Halide | None/Base | Room Temperature | Often results in a mix of mono- and di-alkylated products. koreascience.kr |

| Phosphorus Oxyhalide Catalysis | n-Butanol | POCl₃ | Elevated | High pressure and temperature required. google.com |

| Zeolite Catalysis | N,N-Dimethylaniline | Zeolite | Elevated | Gas or liquid phase reaction. google.com |

| γ-Alumina Catalysis | Methanol | γ-Alumina | 300-425 | Selective for N-methylation. epa.gov |

| Borrowing Hydrogen (Ru-based) | Primary Alcohols | Ruthenium Complex | 25-70 | Mild reaction conditions, high selectivity for secondary amines. nih.gov |

| Borrowing Hydrogen (Co-MOF) | Benzyl (B1604629) Alcohol | Cobalt-based MOF | - | Heterogeneous catalyst, sustainable process. rsc.org |

Advanced Synthetic Methodologies for N Butyl 4 Methylaniline and N Alkyl 4 Methylaniline Derivatives

Direct N-Alkylation Strategies for 4-Methylaniline to Yield N-butyl-4-methylaniline

Direct N-alkylation of 4-methylaniline (p-toluidine) is a fundamental approach to synthesizing this compound. This method typically involves the reaction of 4-methylaniline with a butylating agent, such as a butyl halide, in the presence of a base.

Optimization of Alkylation Conditions and Reagent Selection

The classical approach to this compound involves the reaction of 4-methylaniline with a butyl halide, like 1-bromobutane (B133212), under basic conditions. The selection of the base and solvent system is critical for optimizing the reaction yield and minimizing side products, such as over-alkylation. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH), while polar aprotic solvents like dimethylformamide (DMF) or alcohols like ethanol (B145695) are often employed. Controlling the reaction temperature, typically between 60-110°C, and the stoichiometric ratio of the reactants are key parameters to maximize the yield of the desired mono-alkylated product.

For instance, a typical procedure might involve reacting 4-methylaniline with 1-bromobutane in ethanol with K₂CO₃ as the base, refluxing for several hours. While effective, this method can sometimes lead to the formation of the dialkylated product, N,N-dibutyl-4-methylaniline, as a significant byproduct.

Recent advancements have focused on improving the efficiency and selectivity of this reaction. One notable development is the use of borane (B79455) catalysts. For example, triethylborane (B153662) (Et₃B) has been utilized to catalyze the N-alkylation of anilines, offering a more efficient route under inert atmospheres.

Below is an interactive data table summarizing typical reaction conditions for the direct N-alkylation of 4-methylaniline.

| Parameter | Condition | Reference |

| Alkylating Agent | 1-Bromobutane | |

| Base | Potassium Carbonate (K₂CO₃) | |

| Solvent | Ethanol or DMF | |

| Temperature | 60-110°C | |

| Stoichiometry (Aniline:Alkyl Halide) | 1:1.2 |

Catalytic Enhancements in N-Alkylation Reactions

To overcome the limitations of traditional N-alkylation methods, significant research has been directed towards the development of catalytic systems that offer higher selectivity and efficiency under milder conditions. These can be broadly categorized into transition metal-mediated and organocatalytic approaches.

Transition metal catalysts have revolutionized N-alkylation reactions. nih.gov Catalytic systems based on palladium, ruthenium, iridium, nickel, and iron are widely used. nih.govrsc.orgresearchgate.netresearchgate.net These catalysts often operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the aniline (B41778), regenerating the catalyst and producing water as the only byproduct. nih.govnih.gov This approach is highly atom-economical and environmentally benign.

For the synthesis of this compound, this would involve reacting 4-methylaniline with 1-butanol (B46404) in the presence of a transition metal catalyst. A variety of catalysts have been shown to be effective for the N-alkylation of anilines with alcohols. researchgate.netdntb.gov.uaresearcher.life For example, ruthenium complexes have been successfully employed for the N-alkylation of anilines with primary alcohols. rsc.org Similarly, nickel-based catalysts have been developed for the selective mono-alkylation of anilines with alcohols. researchgate.net Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, also provide a powerful tool for C-N bond formation, coupling anilines with alkyl halides under mild conditions. smolecule.com

The table below presents a selection of transition metal catalysts used in N-alkylation reactions of anilines.

| Catalyst System | Reactants | Key Features | Reference |

| Ruthenium/dppf-type ligand | Anilines and primary carbohydrate alcohols | High yields for aminosugar synthesis | rsc.org |

| Metal–organic framework-derived CoNx@NC | Anilines and various alcohols | High conversion efficiency and recyclability | nih.gov |

| Nickel-phenanthroline complex | Aniline derivatives and alcohols | Selective monoalkylation | researchgate.net |

| [IrCl₂(p-cymene)]₂ | Anilines and primary carbohydrate alcohols | Effective for aminosugar derivatives | rsc.org |

| Iron(II) salt | Arenes and an aminating reagent | Environmentally benign catalyst | chemistryviews.org |

In recent years, organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis for N-alkylation. bohrium.com These catalysts are typically small organic molecules that are metal-free, less toxic, and often readily available.

For the synthesis of N-alkylated anilines, various organocatalytic systems have been developed. One approach involves the use of Brønsted acids or Lewis acids to activate the reactants. For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been used to catalyze the reductive amination of aldehydes with anilines, where the solvent acts as the hydride source. acs.org Another strategy employs cooperative catalysis, where a molybdenum complex is used in conjunction with an organocatalyst to achieve highly selective N-alkylation of anilines with alcohols. bohrium.com Chiral imidazolidinone salts have also been identified as effective organocatalysts for the enantioselective Friedel-Crafts alkylation of anilines. core.ac.uk

Reductive Amination Pathways for this compound Synthesis

Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines. masterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine from the reaction of an amine with a carbonyl compound, followed by the in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.commdma.ch

For the synthesis of this compound, this pathway involves the reaction of 4-methylaniline with butyraldehyde (B50154) to form an intermediate imine, which is then reduced. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and its derivatives being particularly common. masterorganicchemistry.comscielo.org.mxorientjchem.org The choice of reducing agent can influence the selectivity of the reaction. For example, sodium cyanoborohydride (NaBH₃CN) is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Recent advancements in this area include the use of catalyst systems to enhance the efficiency and selectivity of the reduction step. For example, NaBH₄ in combination with a cation exchange resin like DOWEX(R)50WX8 has been shown to be an efficient system for the reductive mono-N-alkylation of anilines. scielo.org.mx Similarly, the NaBH₄/Ga(OH)₃ system has been reported as an effective reducing agent for the reductive amination of aldehydes. orientjchem.org

The following table outlines the key components of a reductive amination pathway for this compound synthesis.

| Reactant 1 | Reactant 2 | Reducing Agent | Catalyst/Additive (Optional) | Reference |

| 4-Methylaniline | Butyraldehyde | Sodium Borohydride (NaBH₄) | DOWEX(R)50WX8 | scielo.org.mx |

| 4-Methylaniline | Butyraldehyde | Sodium Borohydride (NaBH₄) | Gallium(III) Hydroxide (Ga(OH)₃) | orientjchem.org |

| 4-Methylaniline | Butyraldehyde | Sodium Cyanoborohydride (NaBH₃CN) | - | masterorganicchemistry.com |

| 4-Methylaniline | Butyraldehyde | Pinacolborane (HBpin) | - | rsc.org |

Multicomponent Reaction Sequences for this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. rsc.orgmdpi.com Several MCRs can be adapted for the synthesis of N-alkyl-4-methylaniline derivatives.

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be utilized to generate diverse N-acyl-N-alkyl-anilines. sciepub.comacademie-sciences.frnih.govacs.org In the context of synthesizing a scaffold related to this compound, the Ugi reaction would involve the combination of 4-methylaniline, an aldehyde (such as butyraldehyde), an isocyanide, and a carboxylic acid. While the direct product is a bis-amide, subsequent chemical transformations can lead to the desired this compound core structure. The Ugi reaction is known for its high convergence and the ability to generate large libraries of compounds from readily available starting materials. sciepub.comacademie-sciences.frmdpi.com

Another relevant MCR is the Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. While not directly yielding this compound, it provides a pathway to β-amino carbonyl compounds which can be further elaborated.

More recently, novel multicomponent approaches for the synthesis of substituted anilines have been developed. For example, a metal- and additive-free method has been reported for the synthesis of meta-substituted anilines from methylvinyl ketones, N-acylpyridinium salts, and amines. rsc.org

The table below highlights the components of an Ugi reaction that could lead to a precursor for an this compound derivative.

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Reference |

| 4-Methylaniline | Butyraldehyde | tert-Butyl isocyanide | Benzoic acid | sciepub.comacs.org |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives focuses on developing more environmentally benign and efficient processes. Key areas of improvement include the reduction or elimination of hazardous solvents, the use of renewable resources, and the implementation of energy-efficient techniques.

Development of Solvent-Free and Minimally Solvent-Dependent Methodologies

Solvent-free and minimally solvent-dependent methodologies represent a significant advancement in the green synthesis of N-alkylanilines. These approaches aim to reduce the environmental impact associated with volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to pollution.

One notable solvent-free approach involves the N-alkylation of anilines using alkyl halides in the presence of a solid base-solvent combination, which can simplify the reaction and purification process. researchgate.net For instance, the reaction of anilines with alkyl halides can be achieved using a CsF-Celite/CH3CN combination. researchgate.net Another method involves the use of tert-butyl nitrite (B80452) (TBN) for the synthesis of N-nitrosamines from secondary amines under solvent-free conditions, which is notable for its broad substrate scope and easy isolation procedure. rsc.orgresearchgate.net This method has been shown to be chemoselective, leaving acid-labile protecting groups and sensitive functional groups intact. rsc.orgresearchgate.net

Research has demonstrated the successful synthesis of various N-aryl and N-alkylsulfonamides at room temperature without a solvent, resulting in high yields and purity. researchgate.net This method also exhibits chemoselectivity, allowing for the selective sulfonylation of electron-rich amines over electron-poor ones. researchgate.net Additionally, solvent-free N-alkylation of pyrazoles using sodium hydrogen carbonate under microwave irradiation has been reported as an effective method. univpancasila.ac.id The condensation of secondary amines with triethyl orthoformate and diphenylphosphine (B32561) oxide under solvent- and catalyst-free microwave-assisted conditions also provides an efficient route to (dialkylaminomethylene)bisphosphine oxides. beilstein-journals.org

The development of catalyst-free and solvent-free protocols for reactions such as the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines has shown to be high yielding and more efficient than conventional methods in ethanol. researchgate.net Furthermore, solvent-free N-alkylation and N-methylation of aniline derivatives with alcohols have been successfully carried out using NHC–Ir(III) and NHC–Ru(II) complexes, with the Iridium complexes showing superior performance. acs.org Calcium(II) catalysis has also enabled the synthesis of anthranilates under solvent-free conditions. acs.org

These solvent-free and minimal-solvent approaches not only reduce waste and environmental impact but can also lead to simplified reaction setups, easier product isolation, and potentially lower costs.

Utilization of Bio-based and Recyclable Solvent Systems

The shift towards sustainability in chemical synthesis has spurred research into bio-based and recyclable solvent systems as alternatives to traditional petroleum-derived solvents. rsc.org These "green" solvents are often derived from renewable resources like sugar, corn, or beet and are characterized by lower toxicity, biodegradability, and a reduced environmental footprint. biobasedpress.eu

Bio-based Solvents:

Bio-based solvents are gaining traction as viable replacements for conventional organic solvents. rsc.orgcore.ac.uk They are often biodegradable and non-toxic, making them environmentally friendly options. rsc.org A notable example is Cyrene (dihydrolevoglucosenone), a biomass-derived solvent produced in two steps from biomass. rsc.org Cyrene is biodegradable, non-mutagenic, and non-toxic, positioning it as a substitute for widely used toxic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF). biobasedpress.eursc.org Its high boiling point, low toxicity, and low miscibility make it a popular choice in various chemical processes. biobasedpress.eu Other well-established bio-based solvents include ethanol and acetone (B3395972), which are used in a variety of industrial applications. biobasedpress.eu

The suitability of bio-based solvents for specific reactions is an active area of research. For instance, computational tools are being used to screen bio-based solvent candidates for reactions like heteroatom alkylation. researchgate.net Studies have suggested that solvents like limonene (B3431351) and p-cymene (B1678584) are effective for many reaction types, while high polarity solvents are better suited for alkylations with nitrogen nucleophiles. researchgate.net

Recyclable Solvent Systems:

The selection of a solvent system that is both bio-based and recyclable represents a significant step towards achieving a truly sustainable chemical process for the synthesis of this compound and its derivatives.

Energy-Efficient Synthesis Techniques (e.g., Microwave- and Ultrasound-Assisted Protocols)

Energy-efficient synthesis techniques, such as microwave-assisted and ultrasound-assisted protocols, are increasingly being adopted in organic synthesis to reduce reaction times, increase yields, and minimize energy consumption compared to conventional heating methods. nih.govdokumen.pub

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating of reactions. nih.gov This technique has been successfully applied to various reactions, including the synthesis of benzotriazole (B28993) derivatives, where it resulted in higher yields in significantly shorter reaction times compared to conventional heating. nih.govresearchgate.netsemanticscholar.org The synthesis of (dialkylaminomethylene)bisphosphine oxides has also been achieved under solvent- and catalyst-free microwave-assisted conditions. beilstein-journals.org Furthermore, microwave-assisted synthesis has been shown to be effective for the N-alkylation of pyrazoles under solvent-free conditions. univpancasila.ac.id The combination of microwave heating with ultrasound irradiation (SMUI) has been shown to enhance the conversion of primary aromatic amines to azo and/or azoxy compounds. unito.it

Ultrasound-Assisted Synthesis (Sonochemistry):

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation, which accelerates chemical reactions. dokumen.pubnih.gov This technique offers a fast, efficient, and economical route for the synthesis of various organic compounds, often leading to higher yields in shorter reaction times. nih.gov Sonochemical methods have been successfully employed for the synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives, with significantly better yields and shorter reaction times compared to conventional methods. nih.gov A sonochemical protocol has also been developed for the synthesis of 3-amino- and 4-amino-1,2,4-triazole (B31798) derived Schiff bases, demonstrating the efficiency of this technique. plos.org The N-alkylation of various nitrogen heterocycles, including carbazole (B46965) and indole, has been efficiently achieved using ultrasound irradiation. researchgate.net

The following table provides a comparison of conventional versus microwave and ultrasound-assisted synthesis for selected reactions relevant to the synthesis of N-alkylaniline derivatives.

| Reaction | Conventional Method | Microwave-Assisted Method | Ultrasound-Assisted Method |

|---|---|---|---|

| Synthesis of Benzotriazole Derivatives | Reflux for 4-6 hours nih.govsemanticscholar.org | 4-5 minutes, higher yields nih.govsemanticscholar.org | Not specified |

| Synthesis of 1,2,4-Triazole Acetamides | 16-26 hours, 60-75% yield nih.gov | Not specified | 40-80 minutes, 75-89% yield nih.gov |

| N-Alkylation of Heterocycles | Longer reaction times researchgate.net | Not specified | Shorter reaction times, improved yields researchgate.net |

These energy-efficient techniques represent a significant step towards developing more sustainable and environmentally friendly processes for the synthesis of this compound and related compounds.

Stereoselective and Enantioselective Synthesis of Chiral this compound Analogues

The synthesis of chiral amines, including analogues of this compound, is of significant interest due to their presence in a wide array of natural products and pharmaceuticals. nih.gov Methodologies that allow for the selective production of a single stereoisomer are crucial for ensuring the desired biological activity and minimizing potential side effects from other isomers.

Recent advancements have focused on transition metal-catalyzed asymmetric hydrogenation and organocatalytic approaches to achieve high enantioselectivity. nih.gov One efficient method involves the direct asymmetric para C-H aminoalkylation of aniline derivatives catalyzed by a chiral phosphoric acid, yielding optically active diarylmethylamine products with good yields and enantioselectivities (up to 73% yield and 91% ee). bohrium.com This method has been applied on a gram scale and used in the synthesis of the chiral drug levocetirizine. bohrium.com

Another key strategy is the asymmetric hydrogenation of imines. nih.gov For instance, iridium complexes with phosphine-phosphoramidite ligands have been used for the asymmetric hydrogenation of sterically hindered N-aryl imines, producing chiral amines with good to excellent enantioselectivities. nih.gov Similarly, ruthenium complexes have been shown to be highly active catalysts for the asymmetric hydrogenation of N-alkyl ketimines. nih.gov

The stereoselective synthesis of α-aminophosphonates, which are structural analogues of amino acids, can be achieved through several routes, including the addition of phosphites to chiral imines or the use of chiral catalysts. nih.gov Furthermore, the synthesis of axially chiral N-aryl indoles has been accomplished through stereoselective nucleophilic aromatic substitution reactions of planar chiral arene chromium complexes. acs.org Palladium-catalyzed enantioselective hydroamination has also been employed to construct indoles with an N-aryl chiral axis. researchgate.net

The development of these stereoselective and enantioselective methods provides powerful tools for accessing a diverse range of chiral N-alkylaniline derivatives with high optical purity, which is essential for their application in various fields, including medicinal chemistry and materials science.

Advanced Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its derivatives are critical steps to ensure high purity of the final product. Traditional methods such as distillation and recrystallization are commonly used, but advanced techniques are often required to separate closely related impurities or to handle sensitive compounds.

One common purification strategy involves the formation of a salt, followed by isolation and subsequent liberation of the free amine. For instance, crude N-tertiary-butyl aniline hydrochloride can be purified by stirring with a mixture of acetone and water, followed by filtration. google.com The free base can then be obtained by treating the purified salt with a base like sodium hydroxide. google.com High-purity N-tertiary-butyl aniline has been obtained by distillation under reduced pressure. google.com

For certain derivatives, purification can be achieved by simple trituration with a suitable solvent. For example, some synthesized benzotriazole hybrid piperazine (B1678402) compounds were easily purified by trituration with n-pentane. growingscience.com The choice of purification technique depends on the specific properties of the target compound and the nature of the impurities present in the reaction mixture.

Mechanistic Investigations and Reactivity Profiles of N Butyl 4 Methylaniline

Nucleophilic Characteristics of the N-butyl-4-methylaniline Amino Group

The reactivity of the amino group in this compound is central to its role as a nucleophile in various chemical transformations. The presence of both an N-alkyl substituent and a ring-activating group creates a unique electronic and steric environment that dictates its behavior.

Kinetic and Mechanistic Studies of Nucleophilic Aromatic Substitution with this compound

While specific kinetic studies on this compound participating in nucleophilic aromatic substitution (SNAr) are not extensively documented in dedicated literature, its reactivity can be inferred from extensive research on similar secondary amines like N-methylaniline and primary amines like n-butylamine. researchgate.netannualreviews.orgacs.org SNAr reactions typically proceed via a two-step addition-elimination mechanism, known as the SNAr mechanism. masterorganicchemistry.comrsc.org

The initial and often rate-determining step involves the nucleophilic attack of the amine on an electron-deficient aromatic ring (activated by electron-withdrawing groups like nitro groups), forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. masterorganicchemistry.comrsc.org The subsequent step is the rapid expulsion of a leaving group, which restores the aromaticity of the ring. masterorganicchemistry.com

The rate of SNAr reactions is highly dependent on several factors:

The nature of the nucleophile: The nucleophilicity of the amine is crucial. The electron-rich nitrogen in this compound makes it a potent nucleophile.

The substrate: The aromatic ring must be activated by strong electron-withdrawing groups (e.g., NO₂, CN, CF₃) positioned ortho and/or para to the leaving group. researchgate.net

The leaving group: The reaction rate is influenced by the nature of the leaving group, with fluoride (B91410) being the most effective (F > Cl > Br > I) because the first step is rate-determining, not the C-X bond cleavage. masterorganicchemistry.com

The solvent: Polar aprotic solvents are generally preferred as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. researchgate.net

Kinetic studies on analogous amines show that the reaction often exhibits second-order kinetics, being first order in both the amine and the aromatic substrate. researchgate.net In some cases, particularly with primary and secondary amines, the reaction can be subject to base catalysis, where a second molecule of the amine facilitates the deprotonation of the Meisenheimer complex in the second step. researchgate.netacs.org

| Factor | Influence on SNAr Reaction Rate with this compound | Rationale |

|---|---|---|

| Nucleophile Concentration | Increases Rate | Reaction is typically first order with respect to the amine nucleophile. |

| Substrate Activation (EWG) | Increases Rate | Electron-withdrawing groups (EWGs) stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com |

| Leaving Group (e.g., F vs. I) | Increases Rate (F > Cl > Br > I) | The rate-determining step is the nucleophilic attack, not leaving group departure. More electronegative atoms enhance the electrophilicity of the carbon center. masterorganicchemistry.com |

| Steric Hindrance | Decreases Rate | The bulky N-butyl group can sterically hinder the approach to the aromatic substrate, slowing the formation of the intermediate. researchgate.netmdpi.com |

Steric and Electronic Influences of the N-butyl and Ring Methyl Groups on Nitrogen Reactivity

The nucleophilic character of the nitrogen atom in this compound is finely tuned by the combined steric and electronic effects of its substituents.

Electronic Influences: Both the N-butyl group and the para-methyl group are electron-donating.

N-butyl group: This group exerts a positive inductive effect (+I), pushing electron density onto the nitrogen atom.

Para-methyl group: This group donates electron density through both induction and hyperconjugation.

These combined electron-donating effects increase the electron density on the nitrogen's lone pair, making it more available for donation and thus enhancing the nucleophilicity and basicity of the amine compared to unsubstituted aniline (B41778). masterorganicchemistry.com Studies on N-methyl-p-toluidine have shown that electron-donating groups increase the basicity of the nitrogen, facilitating its attack on electrophilic centers. rsc.org

Steric Influences: The primary steric factor is the N-butyl group. Its size creates steric hindrance around the nitrogen atom, which can impede its ability to attack a sterically crowded electrophilic center. mdpi.com Research comparing the reactivity of aniline, N-methylaniline, and N,N-dimethylaniline has demonstrated that increasing alkyl substitution on the nitrogen can decrease reaction rates due to steric hindrance. researchgate.netresearchgate.net For instance, the reaction of N-methylaniline with certain substrates is significantly slower than that of aniline due to the steric bulk of the methyl group hindering the formation of the reaction intermediate. researchgate.net The larger n-butyl group in this compound would be expected to exert an even greater steric effect. mdpi.com

This creates a trade-off: while electronically the nitrogen is highly reactive, sterically it may be hindered. The outcome of a reaction often depends on the steric demands of the electrophilic substrate.

| Substituent Group | Electronic Effect on Nitrogen | Steric Effect on Nitrogen | Overall Impact on Nucleophilicity |

|---|---|---|---|

| N-butyl | +I (Donating) - Increases | High Steric Hindrance - Decreases Reactivity | Enhanced electronically, but sterically hindered. |

| para-Methyl | +I & Hyperconjugation (Donating) - Increases | None (at the reaction center) | Increases electron density on the ring and N-atom. |

| N-methyl (for comparison) | +I (Donating) - Increases | Moderate Steric Hindrance | Enhanced electronically, moderately hindered. rsc.org |

| None (Aniline) | Baseline | Minimal Steric Hindrance | Baseline reactivity. |

Electrophilic Aromatic Substitution Reactions of the this compound Ring

The substituted benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the powerful electron-donating nature of the amino group.

Regioselectivity and Positional Isomer Control in Substitution Reactions

In electrophilic aromatic substitution (SEAr), the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.

N-butylamino group (-NHC₄H₉): This is a strongly activating group due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system via resonance (+M effect). masterorganicchemistry.comwikipedia.org This effect strongly stabilizes the positive charge in the arenium ion intermediate for attack at the ortho and para positions. It is therefore a powerful ortho, para-director. lkouniv.ac.in

Methyl group (-CH₃): This is a weakly activating group that also directs incoming electrophiles to the ortho and para positions through inductive and hyperconjugative effects. wikipedia.org

In this compound, the para position relative to the amino group is blocked by the methyl group. The directing effects of both groups therefore reinforce each other to direct incoming electrophiles exclusively to the positions ortho to the N-butylamino group (C2 and C6). The overwhelming electronic activation provided by the amino group ensures high regioselectivity, making the formation of meta-substituted products negligible. lkouniv.ac.in

| Substituent | Activating/Deactivating Effect | Directing Effect | Predicted Substitution Site |

|---|---|---|---|

| -NHC₄H₉ | Strongly Activating (+M, +I) | Ortho, Para | Ortho to the -NHC₄H₉ group (C2, C6), as the para position is blocked. |

| -CH₃ (at C4) | Weakly Activating (+I, Hyperconjugation) | Ortho, Para |

Impact of the N-Alkyl Group on Aromatic Ring Activation and Directing Effects

The N-butyl group plays a significant role in enhancing the activation of the aromatic ring. Compared to a primary amino group (-NH₂), the N-butyl group provides an additional inductive electron-donating effect (+I). wikipedia.org This makes the N-butylamino group a more powerful activating group than the amino group in p-toluidine (B81030) (4-methylaniline). masterorganicchemistry.com

This increased activation means that this compound will react faster in electrophilic aromatic substitution reactions than 4-methylaniline, which in turn reacts much faster than benzene. lkouniv.ac.in The directing effect remains strongly ortho, para, with the N-butyl group reinforcing the inherent directing nature of the amino nitrogen. While the steric bulk of the butyl group might slightly disfavor the ortho position compared to the para position in a non-blocked ring, its electronic activating effect is the dominant factor. wikipedia.org

| Compound | Key Activating Group(s) | Relative Reactivity in SEAr |

|---|---|---|

| Benzene | None | Baseline (1) |

| p-Toluidine (4-Methylaniline) | -NH₂, -CH₃ | High (>>1) |

| This compound | -NHC₄H₉, -CH₃ | Very High (Higher than p-Toluidine) |

Computational Prediction and Experimental Validation of Regioselectivity

Modern computational chemistry provides powerful tools for predicting the outcome of organic reactions, including the regioselectivity of SEAr. rsc.orgrsc.org

Computational Prediction: Methods such as Density Functional Theory (DFT) and semi-empirical calculations can model the electronic structure of this compound to predict the most likely sites of electrophilic attack. acs.orgnih.gov Key parameters analyzed include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) represents the region of highest electron density. For activated arenes, the lobes of the HOMO are largest at the positions most susceptible to electrophilic attack. For this compound, the HOMO density would be predicted to be highest at the C2 and C6 carbons.

Electrostatic Potential Maps: These maps visualize charge distribution. The most negative (electron-rich) regions of the aromatic ring, predicted to be ortho to the amino group, indicate the sites of attack for an incoming electrophile.

Intermediate Stability: Calculations can determine the relative energies of the possible Wheland intermediates (arenium ions) formed upon attack at the ortho, meta, and para positions. The most stable intermediate corresponds to the major reaction pathway. For this compound, the intermediate from ortho attack is significantly stabilized by resonance involving the nitrogen's lone pair, predicting it to be the favored product. nih.gov

Experimental Validation: The computational predictions can be confirmed through laboratory experiments. A typical validation process would involve:

Reaction: Subjecting this compound to a standard electrophilic substitution reaction, such as bromination (using Br₂ or a source like Oxone/NH₄Br) or nitration (using HNO₃/H₂SO₄ under controlled conditions). researchgate.net

Isolation and Purification: Separating the product(s) from the reaction mixture.

Structure Elucidation: Analyzing the product(s) using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netsci-hub.seaip.org ¹H and ¹³C NMR would definitively establish the position of the new substituent on the aromatic ring, confirming the regiochemical outcome.

Experimental results are expected to show a very high yield of the 2-substituted product, validating the computational models that point to the strong ortho-directing influence of the N-butylamino group. nsf.gov

| Step | Computational Approach | Experimental Validation |

|---|---|---|

| 1. Modeling | Build 3D structure of this compound. | Synthesize or procure high-purity this compound. |

| 2. Analysis | Calculate HOMO density, electrostatic potential, and stability of potential arenium ion intermediates. rsc.orgnih.gov | Perform an electrophilic substitution reaction (e.g., halogenation). |

| 3. Prediction/Result | Predict substitution at C2 and C6 positions. | Isolate the product(s). |

| 4. Confirmation | Compare calculated stability of intermediates. | Characterize product structure using NMR and MS to confirm substitution at the C2 position. sci-hub.se |

Oxidative and Reductive Transformations of this compound

The chemical behavior of this compound is significantly influenced by the electron-donating nature of both the N-butyl and the para-methyl groups. These substituents increase the electron density of the aromatic ring, making the compound susceptible to oxidative transformations while also playing a role in the synthesis of the compound through reductive pathways.

Pathways to Quinone and Nitroso Derivatives

The oxidation of this compound can lead to the formation of various products, prominently including quinone and nitroso derivatives. The specific outcome of the oxidation is highly dependent on the oxidizing agent and the reaction conditions employed.

The oxidation of para-substituted anilines, such as 4-methylaniline, can yield benzoquinone as a major intermediate product. researchgate.net The reaction often proceeds through the formation of an aniline radical cation, which can then undergo further reactions. For this compound, oxidation can be initiated by reagents like potassium permanganate (B83412) or chromium trioxide under acidic conditions. The increased electron density on the aniline ring facilitates the removal of an electron to form a radical cation. Subsequent steps can involve nucleophilic attack by water and further oxidation, ultimately leading to the cleavage of the C-N bond and formation of a quinone structure. The oxidation rate of para-substituted anilines is influenced by the nature of the substituent, with electron-donating groups like the methyl group in this compound increasing the rate of oxidation. researchgate.net

The formation of nitroso derivatives from secondary amines like this compound is a well-established transformation. This can be achieved using various nitrosating agents. A common method involves the reaction of the secondary amine with nitrous acid, which is typically generated in situ from a nitrite (B80452) salt and a mineral acid. google.com More modern and milder methods utilize reagents like tert-butyl nitrite (TBN) under solvent-free conditions, which can provide excellent yields. rsc.orgresearchgate.net The reaction proceeds via electrophilic attack of the nitrosating agent on the nitrogen atom of the secondary amine. The use of n-butyl nitrite has also been reported for the synthesis of N-nitroso compounds from secondary amines. chemicalbook.com

Table 1: Examples of Reagents for Oxidative Transformations

| Transformation | Reagent Examples | Reference |

| Oxidation to Quinone Derivatives | Potassium Permanganate, Chromium Trioxide | |

| Oxidation to Nitroso Derivatives | Nitrous Acid (from NaNO₂/HCl), tert-Butyl Nitrite (TBN), n-Butyl Nitrite | google.comrsc.orgresearchgate.netchemicalbook.com |

Reduction of Nitro-Substituted this compound Precursors

The synthesis of this compound can be accomplished through the reduction of a corresponding nitro-substituted precursor. A common synthetic route involves the nitration of a suitable aromatic precursor followed by the reduction of the nitro group to an amine. For instance, a precursor like N-butyl-4-methyl-nitroaniline would be reduced to form this compound.

A variety of reducing agents and catalytic systems can be employed for the reduction of aromatic nitro compounds to their corresponding amines. jsynthchem.com Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. ajol.info This method is often efficient and produces high yields. Other reducing systems include the use of sodium borohydride (B1222165) in the presence of transition metal complexes, which enhances its reducing power. jsynthchem.com The choice of reducing agent can be critical to ensure chemoselectivity, especially if other reducible functional groups are present in the molecule. Metal-free reduction methods have also been developed, utilizing reagents like tetrahydroxydiboron. organic-chemistry.org

The general mechanism for the reduction of a nitro group to an amine involves a series of steps, often proceeding through nitroso and hydroxylamine (B1172632) intermediates. The specific pathway can vary depending on the reducing agent and reaction conditions.

Table 2: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Reducing System | Key Features | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Efficient, high yields, widely applicable. | ajol.info |

| Sodium Borohydride (NaBH₄) / Transition Metal Complex | Enhanced reducing power of NaBH₄. | jsynthchem.com |

| Tetrahydroxydiboron | Metal-free reduction conditions. | organic-chemistry.org |

Reactivity of this compound in Polymerization and Oligomerization Processes

This compound, as a derivative of aniline, can participate in polymerization and oligomerization reactions, primarily through oxidative coupling. The presence of the N-butyl and para-methyl groups influences the reactivity and the properties of the resulting polymers or oligomers.

Enzymatic polymerization of arylamines, including N-alkylanilines, has been explored using oxidoreductases like horseradish peroxidase (HRP) in the presence of hydrogen peroxide. nih.gov This method offers a green alternative to chemical oxidation. The polymerization of N-butylaniline has been reported using an HRP/H₂O₂ system in a phosphate (B84403) buffer. nih.gov The resulting polymers, often referred to as polyanilines (PANI), can exhibit interesting electronic and optical properties. The mechanism of oxidative polymerization of anilines is complex and can involve the formation of radical cations, which then couple in various ways (N-N, N-C, C-C), leading to a mixture of linear and branched structures. nih.gov

Chemical oxidation is also a common method for the polymerization of aniline derivatives. Oxidants like iron(III) chloride have been used to polymerize N-butyl-N,N-diphenylamine. researchgate.net The structure of the resulting polymer is influenced by the reaction conditions and the specific aniline monomer used.

Oligomerization, the formation of molecules consisting of a few repeating monomer units, can also occur. For instance, the electrochemical oxidation of N,N-dimethyl-p-toluidine in acetonitrile (B52724) has been shown to lead to a tail-to-tail dimerization product. mdpi.com Nickel complexes have been investigated as catalysts for the on-purpose oligomerization of ethylene, where aniline derivatives can be used as ligands for the metal center. mdpi.com While not a direct polymerization of this compound itself, this highlights the role of aniline derivatives in controlling polymerization processes.

Supramolecular Interactions and Self-Assembly of this compound Derivatives

The structural features of this compound derivatives, including the aromatic ring, the amine group, and the alkyl substituents, enable them to participate in various non-covalent interactions that drive supramolecular assembly. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

Derivatives of this compound can be designed to self-assemble into ordered structures. For example, the introduction of functional groups capable of forming strong and directional hydrogen bonds, such as urea (B33335) or amide moieties, can lead to the formation of well-defined supramolecular polymers. nih.gov The self-assembly of dialkylureas into supramolecular polymers in solution has been documented. nih.gov The aromatic rings in this compound derivatives can engage in π-stacking interactions, which are crucial for the stability of many supramolecular architectures. nih.gov

The interplay of these non-covalent forces can lead to the formation of complex, hierarchical structures. The self-assembly of amphiphilic derivatives of N-methylated amino acids conjugated with diamines has been shown to result in various morphologies, including nanofibers, microtubules, and vesicles, depending on the molecular structure and pH. rsc.org Schiff base derivatives of anilines are also known to be important in supramolecular chemistry due to their ability to form stable complexes with metal ions. researchgate.net

The study of self-assembled monolayers (SAMs) on surfaces is another area where aniline derivatives are relevant. ethz.ch By modifying a surface with molecules that can self-assemble, it is possible to control the surface properties at a molecular level. The formation of these ordered layers is driven by a combination of chemical bond formation with the substrate and intermolecular interactions between the assembling molecules. ethz.ch

Table 3: Key Non-Covalent Interactions in the Self-Assembly of this compound Derivatives

| Interaction Type | Description | Reference |

| Hydrogen Bonding | Directional interaction involving a hydrogen atom located between two electronegative atoms. Crucial for the formation of structures like urea-based supramolecular polymers. | nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Contributes to the stability of assemblies of aniline derivatives. | nih.gov |

| Van der Waals Forces | Weak, non-specific attractions between molecules. Important for the overall packing and stability of self-assembled structures. | nih.gov |

Theoretical and Computational Chemistry of N Butyl 4 Methylaniline

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of N-butyl-4-methylaniline, which arise from its specific arrangement of atoms and electrons. These investigations provide a bottom-up understanding of the molecule's stability, electronic landscape, and potential for chemical transformation.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for molecules of this size. researchgate.net DFT calculations are employed to determine the most stable three-dimensional structure of this compound by finding the minimum energy geometry on the potential energy surface. This process, known as geometry optimization, is crucial as the molecular conformation dictates its physical and chemical properties.

Table 1: Representative Theoretical Approaches for Geometry Optimization

| Method | Basis Set | Key Advantages | Typical Application |

|---|---|---|---|

| DFT (e.g., B3LYP, PBE0) | Pople-style (e.g., 6-31G*) | Good balance of cost and accuracy for organic molecules. | Initial geometry optimizations and conformational searches. |

| DFT (e.g., B3LYP, ωB97X-D) | Dunning-style (e.g., cc-pVDZ) | Includes dispersion corrections, important for non-covalent interactions. | Refined geometries and analysis of systems with flexible chains. |

| DFT (e.g., M06-2X) | Pople-style (e.g., 6-311++G(d,p)) | Broad applicability for thermochemistry and kinetics. nih.gov | Accurate energy calculations and barrier height predictions. nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wsu.edu The energy and localization of these orbitals are critical indicators of a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be primarily localized on the aniline (B41778) moiety, specifically with significant contributions from the nitrogen lone pair and the π-system of the benzene (B151609) ring. The electron-donating nature of both the para-methyl group and the N-butyl group increases the energy of the HOMO, making the molecule a better electron donor (nucleophile) compared to unsubstituted aniline. The LUMO is generally a π* antibonding orbital distributed over the aromatic ring.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key reactivity descriptor. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov Computational studies on related substituted anilines quantify these energies and allow for a comparative analysis of reactivity. nih.govacs.org From these energies, other global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be calculated to predict the molecule's stability and reactivity patterns. nih.gov

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data for Related Aniline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Comment |

|---|---|---|---|---|

| Aniline | -5.61 | -0.34 | 5.27 | Reference compound. |

| p-Toluidine (B81030) (4-methylaniline) | -5.42 | -0.26 | 5.16 | Electron-donating methyl group raises HOMO energy. |

| N,N-dimethyl-p-toluidine | -5.10 | 0.45 | 5.55 | N-alkylation further increases HOMO energy, enhancing donor ability. acs.org |

| This compound (Expected) | ~ -5.2 to -5.1 | ~ 0.4 to 0.5 | ~ 5.6 to 5.7 | Expected to be similar to or slightly more electron-rich than the N,N-dimethyl analog. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. This method is particularly powerful for quantifying non-covalent interactions, charge distribution, and hyperconjugative effects. acs.org

In this compound, NBO analysis can elucidate several key intramolecular interactions:

Hyperconjugation: It can quantify the delocalization of electron density from the σ-bonds of the methyl and butyl groups into the π-system of the aromatic ring. Similarly, the interaction between the nitrogen lone pair (nN) and the antibonding π orbitals of the benzene ring (nN → π*C=C) is a dominant feature, describing the electron-donating resonance effect of the amino group.

Charge Distribution: NBO calculates the natural atomic charges on each atom, offering a more reliable picture of the electron distribution than other methods like Mulliken population analysis. This reveals the nucleophilic character of the nitrogen and specific carbons on the ring.

Intramolecular Hydrogen Bonding: Although less likely to be strong in this molecule, NBO can detect and quantify weak C-H···N or C-H···π interactions that might stabilize certain conformations.

Studies on similar substituted anilines have used NBO analysis to explore the electronic density transfer in hydrogen-bonded complexes and the nature of nucleophilic attack in reactions, confirming the significant charge donation from the nitrogen lone pair to acceptor orbitals. rsc.orgnih.gov

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. After a successful geometry optimization, further calculations can be performed to obtain theoretical spectra.

Vibrational Frequencies: A frequency calculation on the optimized geometry of this compound yields the theoretical infrared (IR) and Raman spectra. These calculations predict the frequencies and intensities of the vibrational modes (stretching, bending, etc.). Comparing the computed spectrum with experimental data helps in assigning the observed peaks to specific molecular motions. For example, characteristic peaks for N-H stretching, aromatic C-H stretching, and C-N stretching can be precisely identified. researchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application. Using methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N). faccts.de These are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). Predicted NMR spectra are crucial for confirming molecular structures, assigning peaks in complex experimental spectra, and studying conformational effects on chemical shifts. wsu.eduliverpool.ac.uk While specific predicted spectra for this compound are not readily found in the literature, the methodology is well-established for a wide range of organic molecules. wsu.edunmrdb.org

Advanced Mechanistic Computational Studies

Beyond static molecular properties, computational chemistry can model the entire course of a chemical reaction, providing a dynamic view of bond-making and bond-breaking processes. This is essential for understanding reaction mechanisms and kinetics.

Transition State Theory (TST) is a theoretical framework used to calculate the rate constants of chemical reactions. acs.org Computationally, this involves locating the transition state (TS) structure—the highest energy point along the minimum energy reaction pathway connecting reactants and products. The TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For reactions involving this compound, such as N-alkylation or electrophilic aromatic substitution, DFT calculations can be used to model the reaction pathway:

Locate Reactants, Products, and Transition States: The geometries of the reactants, products, and the transition state connecting them are optimized.

Calculate Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier (ΔG‡). A lower activation barrier corresponds to a faster reaction.

Kinetic Modeling: Using the calculated activation energy within the TST framework (often via the Eyring equation), a theoretical rate constant can be estimated.

Computational studies on the N-alkylation of anilines with alcohols, for example, have successfully used DFT to model the multi-step mechanism. researchgate.netchemrxiv.orgacs.org These studies show how catalysts can lower the activation barriers of key steps like hydride transfer and imine formation, and how solvent effects can alter the stability of transition states, thereby directing reaction selectivity. acs.orgchemrxiv.org Such models provide invaluable, atom-level detail on the factors controlling the reactivity of this compound in synthetic transformations.

Exploration of Reaction Pathways and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the intricacies of chemical reactions involving this compound at a molecular level. These theoretical studies provide valuable insights into reaction mechanisms, transition states, and the associated energy barriers that govern reaction rates and product formation.

One area of significant computational investigation is the N-alkylation of anilines. The reaction of anilines with alcohols, a common method for synthesizing N-alkylated products, can proceed through various mechanisms. For instance, the N-alkylation of aniline with benzyl (B1604629) alcohol catalyzed by niobium oxide has been shown to proceed via an SN1 mechanism. sioc-journal.cn This involves the formation of a carbocation intermediate from the alcohol, which is then attacked by the nucleophilic aniline. sioc-journal.cn Kinetic studies and the influence of solvent polarity, where polar solvents stabilize the carbocation intermediate, support this pathway. sioc-journal.cn In contrast, tungsten-catalyzed N-alkylation of amines with alcohols is proposed to occur via a borrowing hydrogen/hydrogen autotransfer (BH/HA) mechanism. chemrxiv.org DFT calculations for this system outline a catalytic cycle involving the activation of the catalyst, coordination of the alcohol, hydride elimination to form an aldehyde, condensation with the amine to form an imine, and subsequent hydrogenation of the imine. chemrxiv.org

The reactivity of substituted anilines in other reaction types has also been a subject of theoretical exploration. For example, the oxidation of substituted anilines by ferrate(VI) has been computationally studied, revealing a hydrogen atom transfer (HAT) mechanism as the primary oxidation pathway. nih.gov The formation of an aniline radical is a crucial step, from which various products can be formed. nih.gov

Furthermore, computational studies have been employed to understand the atmospheric chemistry of related compounds like 4-methylaniline. The reaction with hydroxyl radicals, a key atmospheric oxidant, has been investigated using methods such as M06-2X and CCSD(T). researchgate.netmdpi.com These studies map out the potential energy surface, identifying different reaction pathways, including addition to the aromatic ring and hydrogen abstraction from the methyl and amino groups, and calculate the corresponding energy barriers. researchgate.netmdpi.com For instance, in the reaction of 4-methylaniline with OH radicals, several addition and abstraction pathways are considered, with their respective transition states and energy barriers computationally determined. mdpi.com

The energy barriers for these reactions are critical in determining the feasibility and rate of a particular pathway. For example, in the tungsten-catalyzed N-alkylation, the initial activation of the pre-catalyst by CO dissociation has a calculated free energy barrier of 37.5 kcal/mol. chemrxiv.org In the reaction of N-nitrosopiperazine, a related heterocyclic amine, the initial proton transfer step has an activation barrier of +28.6 kcal/mol. frontiersin.org These computationally derived energy barriers provide a quantitative measure of the kinetic feasibility of each step in a proposed reaction mechanism.

Explicit and Implicit Solvent Models in Computational Studies

The choice of solvent model is a critical aspect of computational studies on molecules like this compound, as the solvent can significantly influence molecular conformation, reactivity, and reaction energetics. Computational chemistry employs two primary types of solvent models: explicit and implicit. wikipedia.org

Explicit solvent models treat individual solvent molecules as part of the system. wikipedia.org This approach allows for the specific, short-range interactions between the solute and the first few solvation shells of solvent molecules to be directly accounted for, including hydrogen bonding and local dielectric effects. mdpi.com A common explicit solvent model is the use of molecular mechanics (MM) force fields for the solvent molecules, often in combination with a quantum mechanical (QM) description of the solute in what are known as QM/MM methods. wikipedia.org While providing a more physically realistic depiction of the immediate solvent environment, explicit models are computationally expensive due to the large number of atoms involved. wikipedia.org

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a uniform dielectric constant. wikipedia.org This approach significantly reduces the computational cost by averaging the effect of the solvent. diva-portal.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgmdpi.com These models are effective at capturing the long-range electrostatic effects of the solvent. researchgate.net However, they may not accurately represent specific solute-solvent interactions like hydrogen bonding. researchgate.net

The selection between explicit and implicit models often depends on the specific chemical question being addressed. For instance, in studying the N-alkylation of aniline with benzyl alcohol over a niobium oxide catalyst, the significant influence of solvent polarity on reaction yields (higher in polar toluene, lower in nonpolar cyclohexane (B81311) and dodecane) highlights the importance of solvent effects in stabilizing charged intermediates like carbocations. sioc-journal.cn An implicit solvent model could effectively capture this general polarity effect.

However, for reactions where specific solvent interactions are crucial to the mechanism, an explicit or a hybrid implicit-explicit model might be necessary. researchgate.net For example, if a solvent molecule is directly involved in a proton transfer step, its explicit inclusion in the calculation is vital. Research has shown that for predicting solvation free energies, both implicit and explicit models can yield reasonable results, though they may have different strengths and weaknesses. researchgate.netnih.gov For instance, implicit models like SMD have been shown to outperform some explicit water treatments in resolving energy barriers for certain reactions. researchgate.net Conversely, explicit solvent models are generally considered more physically reasonable and can be more accurate for capturing the nuances of solute-solvent interactions, though they can be prone to errors if not parameterized carefully. diva-portal.orgresearchgate.net

The following table summarizes the key characteristics of explicit and implicit solvent models:

| Feature | Explicit Solvent Models | Implicit Solvent Models |

| Representation | Individual solvent molecules are included. wikipedia.org | Solvent is a continuous dielectric medium. wikipedia.org |

| Computational Cost | High wikipedia.org | Low diva-portal.org |

| Strengths | Accurately models specific solute-solvent interactions (e.g., hydrogen bonding). mdpi.com | Efficiently captures long-range electrostatic effects. researchgate.net |

| Weaknesses | Computationally intensive. wikipedia.org | May not accurately represent specific, short-range interactions. researchgate.net |

| Common Models | QM/MM, Molecular Dynamics with explicit solvent | PCM, SMD wikipedia.orgmdpi.com |

Ultimately, the choice of solvent model in computational studies of this compound and related compounds involves a trade-off between computational accuracy and feasibility.

Structure-Reactivity Relationships and Substituent Effects in N-Alkyl Anilines

The chemical reactivity of N-alkyl anilines, including this compound, is profoundly influenced by the nature and position of substituents on the aniline molecule. These substituent effects can be understood through the lens of structure-reactivity relationships, which are often quantified using theoretical and experimental approaches. nih.gov

The electronic properties of substituents play a crucial role in modulating the reactivity of the aniline ring and the nitrogen atom. Electron-donating groups (EDGs) increase the electron density on the aromatic ring and the nitrogen atom, enhancing their nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the molecule less nucleophilic. In this compound, both the N-butyl group and the para-methyl group are electron-donating. The methyl group donates electron density through both inductive and hyperconjugative effects, while the butyl group contributes primarily through an inductive effect.

The Hammett equation is a classical tool used to quantify the electronic effects of substituents on the reactivity of aromatic compounds. researchgate.netnih.gov It relates the rate or equilibrium constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). researchgate.net A negative ρ value indicates that the reaction is favored by electron-donating groups, while a positive ρ value signifies that electron-withdrawing groups accelerate the reaction. For instance, in the substitution reaction of phenyl 1-(2,4-dinitronaphthyl) ether with aniline derivatives, the large negative ρ values obtained indicate that the reaction rate is highly dependent on the electron density of the nitrogen atom of the aniline nucleophile. researchgate.net

Computational chemistry provides powerful tools for elucidating structure-reactivity relationships. DFT calculations can be used to compute various electronic descriptors that correlate with reactivity. For example, calculated atomic charges, such as Hirshfeld charges, on the reactive sites of substituted benzenes have shown good correlation with the energy barriers of electrophilic aromatic substitution reactions. acs.org Similarly, the energy of the highest occupied molecular orbital (HOMO) is often used as a measure of nucleophilicity; a higher HOMO energy generally corresponds to greater reactivity towards electrophiles.

The steric effects of substituents also play a significant role. The size and shape of the N-alkyl group can influence the accessibility of the nitrogen atom and the aromatic ring to reagents. In the context of N-alkylation reactions, the steric hindrance around the nitrogen atom can affect the rate of reaction. Furthermore, in reactions involving the aromatic ring, bulky substituents can direct incoming electrophiles to less hindered positions. The Thorpe-Ingold effect, where substituents on an α-carbon can bring a γ-C-H bond closer to a metal center, has been computationally studied to understand remote C-H activation in amines. researchgate.net

| Substituent Type | Electronic Effect | Effect on Nucleophilicity | Example |

| Electron-Donating Group (EDG) | Increases electron density on the ring and nitrogen. | Increases nucleophilicity. | -CH₃, -OCH₃ |

| Electron-Withdrawing Group (EWG) | Decreases electron density on the ring and nitrogen. | Decreases nucleophilicity. | -NO₂, -CN |

| Sterically Hindering Group | Blocks access to reactive sites. | Can decrease reaction rates at hindered positions. | -C(CH₃)₃ |

Advanced Spectroscopic and Analytical Characterization of N Butyl 4 Methylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-butyl-4-methylaniline in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The conformation of N-alkylanilines is a subject of detailed study, focusing on the rotation around the C(aryl)-N bond and the geometry at the nitrogen atom. rsc.orgnih.gov In this compound, the nitrogen atom is typically pyramidal, and it undergoes rapid inversion. nih.gov Low-temperature ¹³C NMR studies on similar N-alkylanilines have shown that the rotation around the C-N bond can be slowed, leading to the observation of distinct signals for the ortho and meta carbons. rsc.org The free energy of activation for this rotational process is influenced by substituents on the aromatic ring and the size of the N-alkyl groups. rsc.org For this compound, the electron-donating methyl and butyl groups influence the rotational barrier.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the preferred spatial arrangement. NOESY can reveal through-space correlations between the N-H proton, the protons on the α-carbon of the butyl group, and the ortho-protons of the aromatic ring, providing definitive insights into the molecule's conformational preferences in solution.

Expected ¹H and ¹³C NMR Chemical Shifts: While specific experimental data for this compound is not readily available in the cited literature, expected chemical shift values can be predicted based on data from analogous structures like p-toluidine (B81030), N-methylaniline, and other N-alkylanilines. scispace.comscispace.comchemicalbook.comchemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic C-H | ¹H | 6.5 - 7.0 | Doublet, Doublet | Two sets of signals expected for the AA'BB' system of the para-substituted ring. |

| Methyl (Aryl) | ¹H | ~2.2 - 2.3 | Singlet | Typical range for a methyl group attached to an aromatic ring. |

| N-H | ¹H | ~3.5 - 4.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| N-CH₂- | ¹H | ~3.0 - 3.2 | Triplet | Protons on the carbon adjacent to the nitrogen. |

| -CH₂-CH₂- | ¹H | ~1.5 - 1.7 | Multiplet | Methylene group beta to the nitrogen. |

| -CH₂-CH₃ | ¹H | ~1.3 - 1.5 | Multiplet | Methylene group gamma to the nitrogen. |

| Terminal -CH₃ | ¹H | ~0.9 - 1.0 | Triplet | Terminal methyl group of the butyl chain. |

| C-CH₃ (Aryl) | ¹³C | ~20 - 21 | - | Para-methyl carbon. |

| C-NH (Aryl) | ¹³C | ~145 - 148 | - | Carbon atom attached to the nitrogen. |

| C-C-NH (Aryl) | ¹³C | ~129 - 130 | - | Aromatic carbons ortho to the amino group. |

| C-C-CH₃ (Aryl) | ¹³C | ~113 - 115 | - | Aromatic carbons meta to the amino group. |

| C-CH₃ (Aryl) | ¹³C | ~127 - 129 | - | Quaternary carbon with the methyl group. |

| N-CH₂- | ¹³C | ~45 - 50 | - | Alpha-carbon of the butyl chain. |

| -CH₂-CH₂- | ¹³C | ~30 - 32 | - | Beta-carbon of the butyl chain. |

| -CH₂-CH₃ | ¹³C | ~20 - 22 | - | Gamma-carbon of the butyl chain. |

| Terminal -CH₃ | ¹³C | ~13 - 14 | - | Terminal methyl carbon of the butyl chain. |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of this compound. acs.orgresearchgate.net The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

For this compound, key vibrational modes include:

N-H Stretching: A characteristic band in the FT-IR spectrum is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. Its exact position can be indicative of hydrogen bonding. scispace.com

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl and methyl groups are expected between 2850 and 3000 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. sphinxsai.com

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ region. sphinxsai.com

C-N Stretching: The C-N stretching vibration for aromatic amines typically appears in the 1250-1380 cm⁻¹ range.